![molecular formula C8H13BrN2O2 B2431914 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide CAS No. 1215466-71-9](/img/structure/B2431914.png)
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide
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Overview
Description
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide, also known as POH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. POH is a heterocyclic compound that contains a piperidine ring and an oxazolone ring. The hydrobromide salt of POH is a white crystalline powder that is soluble in water and has a molecular weight of 318.2 g/mol.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 5-Piperidin-4-yl-1,2-oxazol-3-one, particularly those containing a piperidine ring, exhibit notable antimicrobial properties. A study by Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives with a piperidine or pyrrolidine ring and found them to have strong antimicrobial activity. They conducted a structure–activity study to assess the antimicrobial effects of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Serotonin Receptor Antagonism
In the domain of neuroscience, derivatives of 5-Piperidin-4-yl-1,2-oxazol-3-one have been investigated for their potential as serotonin receptor antagonists. Watanabe et al. (1992) prepared a series of compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, which demonstrated significant 5-HT2 receptor antagonist activity. This research contributes to understanding the role of these compounds in modulating serotonin-related pathways (Watanabe et al., 1992).
Pharmacological Activity
The pharmacological characteristics of piperidine derivatives, including those related to 5-Piperidin-4-yl-1,2-oxazol-3-one, were investigated by Parchenko et al. (2013). They studied the blood biochemical parameters in different groups of animals and found high pharmacological activity, suggesting the potential of these substances for use as hepatoprotective agents and in treating metabolic disorders (Parchenko, Parhomenko, & Izdepsky, 2013).
Corrosion Inhibition
In the field of material science, Kaya et al. (2016) explored the use of piperidine derivatives for corrosion inhibition on iron surfaces. Their quantum chemical calculations and molecular dynamics simulations demonstrated the effective adsorption and inhibition properties of these compounds, indicating their potential application in corrosion prevention (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the receptor’s ability to respond to stimuli, potentially altering cellular responses and downstream effects.
Result of Action
The inhibition of GRK-2 and -5 by 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide can lead to changes in cellular signaling pathways . This could potentially result in altered cellular responses, which could have therapeutic implications in diseases such as cardiovascular disease .
properties
IUPAC Name |
5-piperidin-4-yl-1,2-oxazol-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFQPBIFTDVDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NO2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215466-71-9 |
Source
|
Record name | 5-(piperidin-4-yl)-1,2-oxazol-3-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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